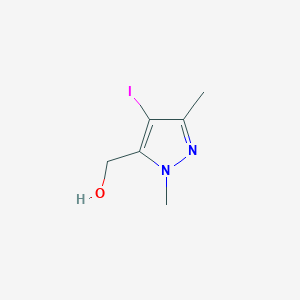

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Vue d'ensemble

Description

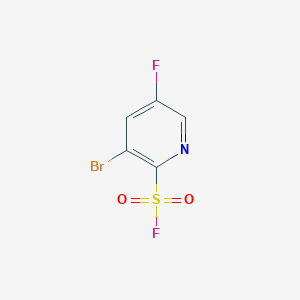

“(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the IUPAC name this compound . It is a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The compound has a molecular weight of 252.05 .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H9IN2O . It is a white to yellow solid .Chemical Reactions Analysis

“this compound” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid .Applications De Recherche Scientifique

1. Synthesis and Characterization of Palladium(II) Complexes

Pyrazole-based Schiff base ligands, including derivatives related to (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, have been synthesized and used to create palladium(II) complexes. These complexes demonstrated cytotoxic effects against head and neck squamous carcinoma cells, highlighting their potential in cancer research (Abu-Surrah et al., 2010).

2. Novel Synthesis of Pyrazole Derivatives

Research on the synthesis of novel pyrazole derivatives, which are structurally similar to this compound, has been conducted. These compounds are significant in heterocyclic chemistry and have applications in organic synthesis (Hote & Lokhande, 2014).

3. Metal Ion Extraction Studies

Pyrazole ligands, similar to the structure of this compound, have been utilized in studies for extracting metal ions like iron and cadmium from aqueous solutions. This application is significant in environmental chemistry and separation science (Lamsayah et al., 2015).

4. Synthesis and Crystal Structures of Tetrazine Derivatives

Research involving the synthesis of 1,2,4,5-tetrazine derivatives, which are structurally related to this compound, has been conducted. These studies are important for understanding the crystal structures and properties of these compounds (Xu et al., 2012).

5. Antibacterial and Antioxidant Activities of Pyrazole Derivatives

Synthesized pyrazole derivatives, similar to this compound, have been evaluated for their antibacterial and antioxidant activities. These studies contribute to the development of new pharmaceutical compounds (Lynda, 2021).

6. Antifungal and Antibacterial Activities of Pyrazoly Compounds

N,N,N',N'-tetradentate pyrazoly compounds, related to this compound, have been synthesized and evaluated for their antifungal and antibacterial properties. These studies are valuable in the search for new antifungal agents (Abrigach et al., 2016).

7. Antimicrobial and Anticancer Activities of Pyrazole Derivatives

Research on pyrazole derivatives, similar to this compound, has shown promising antimicrobial and anticancer activities, expanding the potential therapeutic applications of these compounds (Hafez et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

This compound interacts with its targets through a process that involves molecular docking . The compound fits into the active site of the target protein, LmPTR1, with a lower binding free energy . This interaction leads to changes in the target organisms that result in their inhibition .

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the target organisms or inhibit essential biochemical pathways within them.

Result of Action

The action of this compound results in significant antileishmanial and antimalarial effects . Specifically, it has been found to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Additionally, it has shown inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .

Propriétés

IUPAC Name |

(4-iodo-2,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUYLCVUXNTMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356998-41-8 | |

| Record name | (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

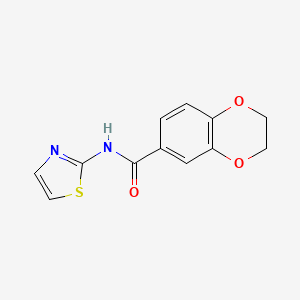

![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)

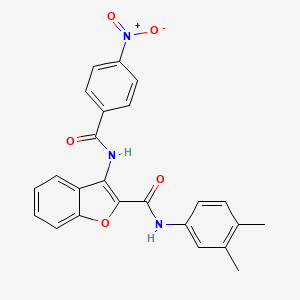

![N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2975284.png)

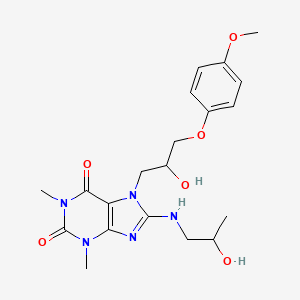

![(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2975289.png)

![N-(2,5-Dimethoxyphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2975293.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2975296.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2975298.png)

![N1-(sec-butyl)-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2975301.png)